Welcome to the BenchChem Online Store!
molecular formula C16H12N2O3 B8392131 Methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B8392131
M. Wt: 280.28 g/mol
InChI Key: OANLBJBDVKFOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04016170

Procedure details

A solution of 6.16 g. (0.022 mole) o-(3-phenyl-1,2,4-oxadiazol-5-yl)-benzoic acid methyl ester in 150 milliliters ether is treated with 150 milliliters 40 percent methyl amine in water. The resulting two-phase system is stirred vigorously for 19 hours. The ether is evaporated, and the resulting mixture extracted with methylene chloride. The organic phase is washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo. The resulting solid is triturated with ether and filtered to give o-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methyl benzamide, m.p. 145°-146° C.
Quantity
0.022 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=1.[CH3:22][NH2:23]>CCOCC.O>[C:15]1([C:12]2[N:11]=[C:10]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[C:3]([NH:23][CH3:22])=[O:2])[O:14][N:13]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.022 mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C1=NC(=NO1)C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
CN
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting two-phase system is stirred vigorously for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether is evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=C(C(=O)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.